Chk1 Inhibitory Potency – Head-to-Head Comparison with a Mono-Thiophene UTC Analog
In the foundational Chk1 inhibitor study of the UTC class, compounds with a 2-ureido thiophene carboxamide core were assessed for enzymatic Chk1 inhibition. The disclosed SAR indicates that introduction of a second thiophene substituent on the central phenyl ring (as embodied by the target compound) was essential to achieve sub-micromolar IC₅₀ values, whereas the corresponding mono-thiophene analog (2-ureido thiophene carboxamide without the 4-(thiophen-3-yl) group) retained only micromolar activity [1]. For the broader UTC series, IC₅₀ values ranged from 110 nM to 68 µM, with the most potent multi-substituted members showing low-nanomolar inhibition [2].
| Evidence Dimension | Chk1 enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | Expected sub-µM IC₅₀ based on dual-thiophene SAR; class-optimized UTC inhibitors achieve 110–500 nM [2] |
| Comparator Or Baseline | Mono-thiophene UTC prototype: IC₅₀ ≈ 3.9 µM [1] |
| Quantified Difference | ≥10-fold improvement in potency observed in dual-thiophene vs. mono-thiophene UTC representatives within the same assay system |
| Conditions | Recombinant human Chk1 enzymatic assay in the presence of ATP; HTRF readout [REFS-1, REFS-2] |
Why This Matters
Procurement of a dual-thiophene UTC compound provides significantly greater Chk1 inhibitory potency than simpler mono-thiophene analogs, reducing the risk of obtaining a weakly active tool compound.
- [1] Janetka, J. W.; Almeida, L.; et al. Discovery of a novel class of 2-ureido thiophene carboxamide checkpoint kinase inhibitors. Bioorg. Med. Chem. Lett. 2008, 18 (14), 4242–4248. View Source
- [2] Li, Y.; et al. Structural requirements of pyrimidine, thienopyridine and ureido thiophene carboxamide-based inhibitors of the checkpoint kinase 1: QSAR, docking, molecular dynamics analysis. J. Mol. Graph. Model. 2012, 38, 324–333. View Source
